

Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromopyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **6-Bromopyridin-3-amine** (CAS No. 13534-97-9). The information presented herein is essential for the structural elucidation, quality control, and reaction monitoring of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Bromopyridin-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.0	Doublet	~2.5	H-2
~7.2	Doublet of Doublets	~8.5, 2.5	H-4
~7.4	Doublet	~8.5	H-5
~4.0	Broad Singlet	-	-NH ₂

Note: The predicted ^1H NMR data is based on the analysis of structurally analogous compounds and computational models. Experimental values may vary depending on the solvent and other acquisition parameters.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145.0	C-2
~140.0	C-6
~138.0	C-3
~125.0	C-4
~110.0	C-5

Note: The predicted ^{13}C NMR data is based on computational models and data from similar pyridine derivatives.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
3450 - 3300	Medium	N-H Asymmetric & Symmetric Stretch
3200 - 3000	Medium	Aromatic C-H Stretch
1620 - 1580	Strong	N-H Scissoring (Bending)
1580 - 1450	Strong	C=C and C=N Ring Stretching
1350 - 1250	Medium	C-N Stretching
850 - 750	Strong	C-H Out-of-plane Bending
700 - 600	Medium	C-Br Stretch

Note: The IR data is based on expected characteristic vibrational modes for 3-aminopyridine derivatives.^[1]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
174	High	[M+H] ⁺ (with ⁸¹ Br)
172	High	[M+H] ⁺ (with ⁷⁹ Br)
93	Medium	[M-Br] ⁺

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **6-Bromopyridin-3-amine**.

Materials and Equipment:

- **6-Bromopyridin-3-amine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
- High-quality 5 mm NMR tubes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Sample Preparation:

- Accurately weigh 5-10 mg of the **6-Bromopyridin-3-amine** sample for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).
- Cap the NMR tube securely.
- Spectrometer Setup and Data Acquisition:
 - Insert the prepared NMR tube into the spectrometer's sample holder.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire the ^1H and/or ^{13}C NMR spectra using standard pulse programs.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) transmission spectrum of solid **6-Bromopyridin-3-amine**.

Materials and Equipment:

- **6-Bromopyridin-3-amine** sample
- Infrared (IR) grade Potassium Bromide (KBr)
- Agate mortar and pestle
- Hydraulic press and pellet-forming die
- FTIR spectrometer

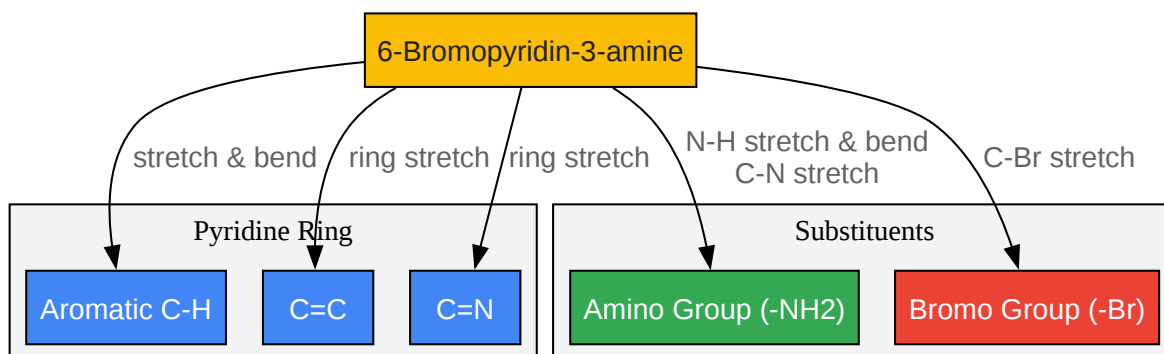
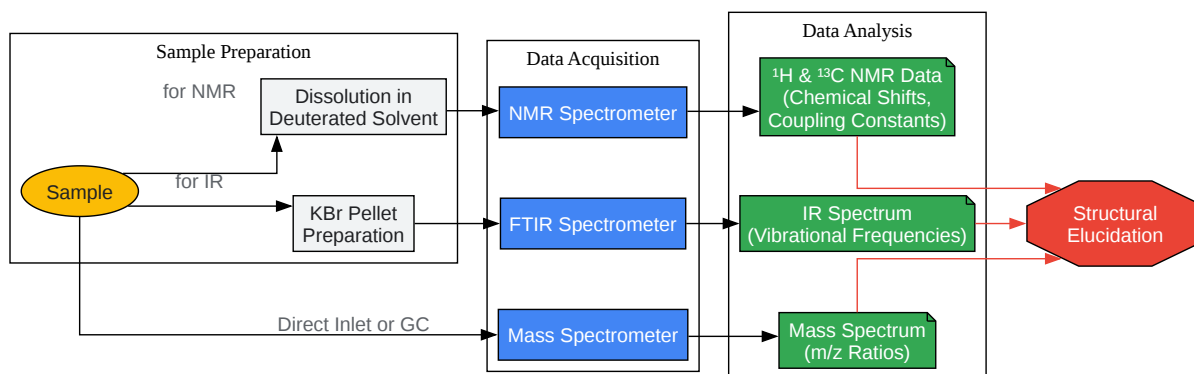
Procedure:

- Sample Preparation (KBr Pellet):
 - Place approximately 1-2 mg of the **6-Bromopyridin-3-amine** sample into the agate mortar.
 - Add about 100-200 mg of dry, IR-grade KBr to the mortar.
 - Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powdered mixture into the pellet die.
 - Assemble the die and place it in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to correct for atmospheric and instrumental interferences.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the compound.



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References

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